1-Bromo-3-(propan-2-yloxy)cyclobutane

Description

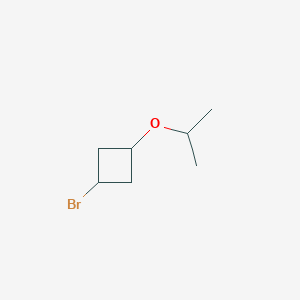

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-propan-2-yloxycyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-5(2)9-7-3-6(8)4-7/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUNSDZYLLOLQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CC(C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 Bromo 3 Propan 2 Yloxy Cyclobutane

Reactions Involving the Bromine Center

The polarized carbon-bromine (C-Br) bond is the principal site of reactivity in 1-Bromo-3-(propan-2-yloxy)cyclobutane, where the carbon atom is electrophilic and the bromine atom serves as a good leaving group. This functionality allows for a range of reactions centered on the cleavage of this bond.

As a secondary alkyl halide, this compound can undergo nucleophilic substitution through both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms, with the predominant pathway being highly dependent on the reaction conditions. chemguide.co.uk

The SN2 mechanism is a single-step process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group. libretexts.org This "backside attack" leads to an inversion of stereochemistry at the reaction center. scribd.comyoutube.comyoutube.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. chemguide.co.uk For this compound, the SN2 pathway is favored by the use of strong, non-bulky nucleophiles and polar aprotic solvents.

The SN1 mechanism proceeds through a two-step pathway. libretexts.org The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a secondary cyclobutyl carbocation intermediate. libretexts.orgchemguide.co.uk This intermediate is then rapidly attacked by a nucleophile from either face, leading to a mixture of stereoisomers, often resulting in racemization. youtube.com The SN1 pathway is favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents and the use of weak nucleophiles. libretexts.org

The competition between these two pathways is summarized in the table below.

| Feature | SN1 Pathway | SN2 Pathway |

| Mechanism | Two steps, via carbocation intermediate saskoer.ca | One concerted step libretexts.org |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., ⁻OH, ⁻CN, I⁻) |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone (B3395972), DMSO) |

| Stereochemistry | Racemization/mixture of stereoisomers youtube.com | Inversion of configuration scribd.com |

| Substrate Suitability | Favored by stable carbocations (3° > 2°) libretexts.org | Favored by less steric hindrance (1° > 2°) |

In the presence of a base, this compound can undergo elimination reactions to form the alkene product, 3-(propan-2-yloxy)cyclobutene. These reactions compete with nucleophilic substitution and can proceed through either an E1 (Elimination Unimolecular) or E2 (Elimination Bimolecular) mechanism.

The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent (beta) to the carbon bearing the bromine, while the C-Br bond breaks simultaneously to form a double bond. askthenerd.com This mechanism requires a specific anti-periplanar geometry between the proton being removed and the bromine leaving group. msu.edu The puckered nature of the cyclobutane (B1203170) ring can accommodate this stereochemical requirement. The E2 pathway is favored by strong, bulky bases which favor proton abstraction over nucleophilic attack. libretexts.orgkhanacademy.org

The E1 mechanism is a two-step process that shares the same initial step as the SN1 reaction: formation of a carbocation intermediate. libretexts.orgsaskoer.ca In a subsequent step, a weak base removes a beta-proton, leading to the formation of the double bond. libretexts.org Because the leaving group is already gone, there is no strict geometric requirement for the orientation of the proton being removed. saskoer.ca E1 reactions are favored by weak bases and polar, ionizing solvents. libretexts.orgmasterorganicchemistry.com

Both E1 and E2 reactions involving this substrate typically follow Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product, although in this symmetrical case only one alkene product is possible.

| Feature | E1 Pathway | E2 Pathway |

| Mechanism | Two steps, via carbocation intermediate saskoer.ca | One concerted step |

| Base Strength | Weak base required masterorganicchemistry.com | Strong base favors this pathway masterorganicchemistry.com |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Stereochemistry | No specific geometric requirement saskoer.ca | Requires anti-periplanar H and Br msu.edu |

| Solvent | Good ionizing (polar protic) solvent favors libretexts.org | Solvent polarity is less critical |

| Product | 3-(propan-2-yloxy)cyclobutene | 3-(propan-2-yloxy)cyclobutene |

The C-Br bond in this compound can undergo homolytic cleavage under thermal or photochemical conditions, particularly in the presence of a radical initiator. This generates a secondary 3-(propan-2-yloxy)cyclobutyl radical. The formation of such radical intermediates from strained rings is a known pathway for chemical transformations. nih.gov

Once formed, this cyclobutyl radical can participate in several reactions:

Radical Reduction (Dehalogenation): In the presence of a radical chain carrier and a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH), the bromine atom can be replaced with a hydrogen atom to yield (propan-2-yloxy)cyclobutane.

Radical Addition: The cyclobutyl radical can add across the double bond of an alkene, initiating a polymerization process or forming a new carbon-carbon bond in a chain reaction.

This compound is a valuable precursor for the formation of organometallic reagents, which are powerful tools for creating new carbon-carbon bonds.

Grignard Reagent Formation: The compound reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent: 3-(propan-2-yloxy)cyclobutylmagnesium bromide. wisc.eduadichemistry.com This process involves the oxidative insertion of magnesium into the C-Br bond. adichemistry.com The resulting Grignard reagent is a potent nucleophile and a strong base, capable of reacting with a wide range of electrophiles, including aldehydes, ketones, and esters, to form alcohols with new C-C bonds. mnstate.edu

Cross-Coupling Reactions: The C(sp³)-Br bond can participate in transition-metal-catalyzed cross-coupling reactions. Using catalysts based on palladium, nickel, or iron, this compound can be coupled with various organometallic partners to form new C-C bonds. researchgate.net This makes it a useful building block in organic synthesis.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Organoboron compound (e.g., Ar-B(OH)₂) | Palladium (e.g., Pd(PPh₃)₄) | Aryl-substituted cyclobutane |

| Kumada Coupling | Grignard reagent (e.g., Ar-MgBr) | Nickel or Iron (e.g., Ni(acac)₂) researchgate.net | Aryl/Alkyl-substituted cyclobutane |

| Heck Coupling | Alkene (e.g., H₂C=CHR) | Palladium (e.g., Pd(OAc)₂) | Alkenyl-substituted cyclobutane |

Reactivity of the Cyclobutane Ring System

The cyclobutane ring is characterized by significant ring strain, estimated to be around 26 kcal/mol. nih.gov This is considerably higher than the strain in cyclopentane (B165970) (~7 kcal/mol) or the strain-free nature of cyclohexane. nih.govlibretexts.org This strain arises from two main factors:

Angle Strain: The internal C-C-C bond angles in cyclobutane are approximately 90° (or slightly less in its puckered conformation), a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. libretexts.orgwikipedia.org This leads to inefficient orbital overlap and weaker C-C bonds. libretexts.org

Torsional Strain: The puckered conformation of the cyclobutane ring reduces, but does not eliminate, the eclipsing interactions between adjacent hydrogen atoms. nih.govwikipedia.org

| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle |

| Cyclopropane | ~28 nih.gov | 60° libretexts.org |

| Cyclobutane | ~26 nih.gov | ~90° libretexts.org |

| Cyclopentane | ~7 nih.gov | ~108° (puckered) wikipedia.org |

| Cyclohexane | ~0 libretexts.org | 109.5° (chair) libretexts.org |

Ring-Opening Reactions and Their Mechanistic Investigations

There is no specific information available in the scientific literature regarding the ring-opening reactions of this compound. In broader terms, the ring-opening of cyclobutane derivatives can be initiated by thermal, photochemical, or catalytic means, often driven by the release of ring strain. The reaction pathways and mechanisms are highly dependent on the nature and stereochemistry of the substituents on the cyclobutane ring. For instance, thermal reactions of vinylcyclobutanes can lead to cyclohexenes, while other substituted cyclobutanes might undergo fragmentation or rearrangement. However, without experimental studies on this compound, any discussion of its specific ring-opening behavior remains speculative.

Intramolecular Coupling Reactions (e.g., Wurtz-Type Reactions)

No studies have been found that specifically investigate the intramolecular coupling reactions of this compound. The Wurtz-type reaction, an intramolecular coupling of dihalides using a metal such as sodium, is a known method for forming strained ring systems. For example, this reaction has been successfully applied to 1-bromo-3-chlorocyclobutane (B1620077) to synthesize bicyclobutane. This reaction typically proceeds through the formation of an organometallic intermediate which then displaces the second halide intramolecularly. The feasibility and outcome of such a reaction for this compound would depend on factors like the reactivity of the C-Br bond and the geometric arrangement of the molecule, but no specific data is available.

Reactions of the Propan-2-yloxy Ether Group

Detailed research findings on the specific reactions involving the propan-2-yloxy ether group in this compound are absent from the current body of scientific literature.

Ether Cleavage and Derivatization Reactions

General organic chemistry principles suggest that the ether linkage in this compound could be cleaved under strong acidic conditions, typically using hydrohalic acids like HBr or HI. Such reactions can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions. Derivatization could potentially occur through reactions that modify the isopropyl group or the ether oxygen, but no specific examples for this compound have been reported.

Stereochemical Effects of the Isopropyl Group on Ring Reactivity

The stereochemical influence of the bulky isopropyl group on the reactivity of the cyclobutane ring in this specific molecule has not been experimentally investigated. In general, the size and orientation of a substituent group can exert significant steric hindrance, influencing the approach of reagents and the stability of transition states. The puckered nature of the cyclobutane ring leads to different spatial environments for substituents, and a large group like isopropyl would likely favor an equatorial-like position to minimize steric interactions. This preferred conformation could, in theory, affect the rates and stereochemical outcomes of reactions at the bromine-bearing carbon or other positions on the ring. However, without empirical data, these effects remain theoretical for this compound.

Stereochemical Analysis and Conformational Studies

Isomerism of 1-Bromo-3-(propan-2-yloxy)cyclobutane (e.g., cis/trans, enantiomers)

The substitution pattern of this compound allows for the existence of geometric isomers (cis and trans) and, in the case of the cis isomer, enantiomers.

Cis/Trans Isomerism: This type of isomerism arises from the relative orientation of the bromine and isopropoxy substituents on the cyclobutane (B1203170) ring.

In the cis isomer , both substituents are on the same face of the ring.

In the trans isomer , the substituents are on opposite faces of the ring.

For 1,3-disubstituted cyclobutanes, the cis isomer is often thermodynamically more stable than the trans isomer. This is generally attributed to the puckered nature of the cyclobutane ring, which allows both substituents in the cis configuration to occupy pseudo-equatorial positions, thus minimizing steric strain and avoiding unfavorable 1,3-diaxial interactions that can occur in the trans isomer. cdnsciencepub.comproquest.com However, the relative stability can be influenced by the size and nature of the substituents. cdnsciencepub.comproquest.com

Enantiomers: Chirality in this compound depends on the presence of a plane of symmetry.

The trans isomer possesses a plane of symmetry that bisects the bromine and isopropoxy groups and the C1-C3 axis. Therefore, it is an achiral meso compound and does not have an enantiomer.

The cis isomer lacks a plane of symmetry and is therefore chiral. It can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. The specific configurations of these enantiomers are designated using the Cahn-Ingold-Prelog (R/S) system.

The total number of possible stereoisomers for this compound is three: the pair of cis enantiomers and the single trans meso compound. This is analogous to other 1,3-disubstituted cyclobutanes with two different substituents. libretexts.org

| Isomer Type | Description | Chirality | Number of Stereoisomers |

| Cis | Bromine and isopropoxy groups on the same face of the ring. | Chiral | 2 (a pair of enantiomers) |

| Trans | Bromine and isopropoxy groups on opposite faces of the ring. | Achiral (meso) | 1 |

Conformational Preferences and Dynamics of Substituted Cyclobutane Rings

Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to relieve torsional strain caused by the eclipsing of hydrogen atoms on adjacent carbon atoms. libretexts.orgdalalinstitute.com This puckering results in two non-equivalent positions for substituents: axial and equatorial (or more accurately, pseudo-axial and pseudo-equatorial).

The puckered ring undergoes a rapid inversion process at room temperature, where the axial and equatorial positions interconvert. dalalinstitute.com For a monosubstituted cyclobutane, the conformer with the substituent in the equatorial position is generally more stable. acs.org

In 1,3-disubstituted cyclobutanes like this compound, the conformational preferences are determined by the steric demands of both substituents.

Cis Isomer: In the cis isomer, both the bromine atom and the isopropoxy group can simultaneously occupy pseudo-equatorial positions in the puckered conformation. This arrangement minimizes steric hindrance and is generally the most stable conformation for the cis isomer.

Trans Isomer: For the trans isomer, one substituent must be in a pseudo-equatorial position while the other is in a pseudo-axial position. This leads to greater steric strain compared to the diequatorial-like arrangement of the cis isomer, specifically due to 1,3-diaxial interactions.

The energy barrier for ring inversion in substituted cyclobutanes is relatively low, typically in the range of 1.8 to 2.0 kcal/mol, allowing for rapid interconversion between puckered conformers at ambient temperatures. acs.org

| Isomer | Preferred Conformation | Substituent Positions | Relative Steric Strain |

| Cis | Puckered | Both pseudo-equatorial | Lower |

| Trans | Puckered | One pseudo-axial, one pseudo-equatorial | Higher |

Relationship Between Stereochemistry and Chemical Reactivity/Selectivity

The stereochemistry of this compound has a profound impact on its chemical reactivity and the stereochemical outcome of its reactions. The spatial arrangement of the substituents influences the accessibility of the reaction centers and can direct the approach of reagents.

The inherent ring strain of the cyclobutane ring, a combination of angle strain (deviation from the ideal 109.5° tetrahedral angle) and torsional strain, makes it more reactive than acyclic alkanes. quora.commasterorganicchemistry.com This strain can be released in reactions that involve ring-opening.

Nucleophilic Substitution Reactions: The stereochemistry at the carbon bearing the bromine atom will influence the stereochemical outcome of nucleophilic substitution reactions. For example, in an SN2 reaction, the nucleophile will attack from the side opposite to the leaving group (bromine). The puckered conformation of the ring will dictate the trajectory of this attack. The accessibility of the anti-periplanar position required for the SN2 transition state will differ between the cis and trans isomers, potentially leading to different reaction rates.

Elimination Reactions: In elimination reactions, such as dehydrobromination, the stereochemical requirement for an anti-periplanar arrangement of the departing proton and the bromine atom is crucial. The ability to achieve this conformation will depend on the stereoisomer (cis or trans) and its preferred puckered conformation. The cis isomer, with its pseudo-diequatorial arrangement, may need to adopt a higher energy conformation to allow for an anti-periplanar elimination, potentially slowing down the reaction compared to an isomer where this arrangement is more readily accessible.

Radical Reactions: The stereochemistry can also influence the stability of radical intermediates formed during reactions. The radical center's geometry and the interaction with adjacent substituents will be stereochemically dependent, which can affect the selectivity of subsequent reaction steps. For instance, in the Wurtz-type reaction of 1-bromo-3-chlorocyclobutane (B1620077) with sodium, the relative positions of the halogens determine the feasibility of intramolecular coupling to form bicyclo[1.1.0]butane. doubtnut.com A similar principle would apply to reactions of this compound.

The stereoselective synthesis of specific cyclobutane isomers is a significant area of research, often employing methods like [2+2] cycloadditions to control the relative stereochemistry of the substituents. researchgate.netmdpi.com The defined stereochemistry of the resulting cyclobutane is then critical for its intended application, for example, as a building block in medicinal chemistry or materials science. smolecule.com

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetics of molecules like 1-bromo-3-(propan-2-yloxy)cyclobutane. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to compute optimized geometries, harmonic vibrational frequencies, and electronic energies for such systems. nih.gov

For this compound, these calculations would reveal the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the partial atomic charges on each atom. The electronegative bromine and oxygen atoms are expected to significantly influence the electronic landscape, inducing dipoles and affecting the reactivity of the molecule.

Table 1: Calculated Electronic Properties of cis-1-Bromo-3-(propan-2-yloxy)cyclobutane (Exemplary Data)

| Property | Value | Method/Basis Set |

| Dipole Moment | 2.5 D | B3LYP/6-31G |

| HOMO Energy | -10.2 eV | B3LYP/6-31G |

| LUMO Energy | 1.5 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 11.7 eV | B3LYP/6-31G |

| Partial Charge on Br | -0.15 e | Mulliken Population Analysis |

| Partial Charge on O | -0.45 e | Mulliken Population Analysis |

Note: The data presented in this table is hypothetical and serves as an illustration of the types of properties that can be calculated. Actual values would require specific computational studies on the molecule.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, potential reactions of interest could include nucleophilic substitution at the carbon bearing the bromine atom or elimination reactions.

Theoretical calculations can map out the potential energy surface for these reactions, identifying the minimum energy pathways and the structures of the transition states. For instance, in a hypothetical SN2 reaction with a nucleophile, computational methods can determine the energy barrier for the backside attack and the stereochemical outcome of the reaction. These computational insights are crucial for understanding and predicting the chemical behavior of substituted cyclobutanes.

Conformational Analysis and Potential Energy Surfaces of this compound

The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve torsional strain. nih.gov The presence of two substituents on the ring in this compound leads to the possibility of cis and trans diastereomers, each with a unique set of conformers.

Computational methods can be used to perform a systematic conformational analysis to identify the most stable conformers and to calculate the energy differences between them. The potential energy surface of the molecule can be scanned by varying key dihedral angles to map out the energetic landscape of the conformational space. For the trans isomer, two primary puckered conformations of the cyclobutane ring are expected, with the substituents occupying either equatorial-like or axial-like positions. The relative energies of these conformers will depend on the steric and electronic interactions between the substituents. A similar analysis can be performed for the cis isomer.

Table 2: Relative Energies of Conformers of trans-1-Bromo-3-(propan-2-yloxy)cyclobutane (Exemplary Data)

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Diequatorial | 25° | 0.0 |

| Diaxial | -25° | 1.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes. The actual values would depend on the level of theory and basis set used in the calculations.

Strain Energy Analysis and Stability Predictions for Substituted Cyclobutanes

Computational methods can be used to calculate the strain energy of this compound by comparing its heat of formation with that of a strain-free reference compound. The strain energy can provide insights into the reactivity of the molecule, as reactions that lead to the opening of the ring can be driven by the release of this strain. masterorganicchemistry.com For instance, the gem-dimethyl effect, where two methyl groups on the same carbon atom can reduce the strain energy of a cyclobutane ring by over 8 kcal/mol, highlights the significant impact of substitution on stability. nih.gov While the bromo and propan-2-yloxy substituents are different from methyl groups, similar principles of steric and electronic interactions will govern their effect on the ring strain.

Table 3: Strain Energies of Selected Cycloalkanes

| Cycloalkane | Strain Energy (kcal/mol) |

| Cyclopropane | 27.5 umass.edu |

| Cyclobutane | 26.3 umass.edu |

| Cyclopentane (B165970) | 6.2 umass.edu |

| Cyclohexane | 0 |

This data illustrates the high strain energy of the cyclobutane ring compared to larger rings. The specific strain energy of this compound would require dedicated computational studies.

Applications As a Synthetic Building Block and Intermediate in Complex Molecule Construction

Utility in the Synthesis of Advanced Organic Molecules

The cyclobutane (B1203170) motif is increasingly incorporated into advanced organic molecules, particularly in the field of medicinal chemistry, to enhance biological properties. ru.nl The rigid, three-dimensional nature of the cyclobutane ring in 1-Bromo-3-(propan-2-yloxy)cyclobutane allows it to serve as a non-planar scaffold, which can improve metabolic stability, direct the orientation of key pharmacophore groups, and fill hydrophobic pockets in biological targets. nih.govru.nl

The bromine atom serves as a versatile functional handle for a variety of transformations. It can be readily displaced by nucleophiles (e.g., amines, thiols, azides) in SN2 reactions to introduce further complexity. Furthermore, it can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the integration of the cyclobutane core into larger, more intricate molecular frameworks. The isopropoxy group, while relatively inert, influences the compound's solubility and can exert steric control in reactions at the bromine-bearing carbon.

| Reaction Type | Reagent/Catalyst | Potential Product | Application Area |

| Nucleophilic Substitution | Sodium Azide (B81097) (NaN₃) | 1-Azido-3-(propan-2-yloxy)cyclobutane | Precursor for amines, triazoles |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 1-Aryl-3-(propan-2-yloxy)cyclobutane | Medicinal Chemistry, Agrochemistry |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 1-Alkynyl-3-(propan-2-yloxy)cyclobutane | Organic Electronics, Probe Synthesis |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | N-Substituted 3-(propan-2-yloxy)cyclobutanamine | Pharmaceutical Scaffolds |

This table illustrates potential synthetic transformations based on the known reactivity of alkyl bromides.

Precursor for Novel Material Development and Functional Polymers

Cyclobutane derivatives are valuable monomers for the synthesis of novel polymers with unique properties. lifechemicals.com The incorporation of the this compound moiety into a polymer backbone or as a pendant group can impart specific thermal, mechanical, and chemical characteristics. For instance, polyesters and polyamides containing cyclobutane units have shown excellent thermal stability. nih.govund.edu

The bromine atom can be leveraged in two main ways for polymer synthesis. First, it can be converted into a polymerizable group, such as a vinyl or acrylate (B77674) moiety, through a substitution reaction followed by further modification. The resulting monomer can then be polymerized. Second, the bromo-substituted cyclobutane can be used in post-polymerization modification, where a pre-formed polymer with nucleophilic sites is functionalized by reacting it with this compound. Additionally, the inherent strain of the cyclobutane ring can be exploited in the design of stress-responsive polymers or mechanophores, where mechanical force can induce a chemical transformation, such as a ring-opening reaction. duke.edunih.gov

| Polymerization Strategy | Description | Potential Polymer Properties |

| Monomer Synthesis | Conversion of the bromo group to a polymerizable functional group (e.g., alkene, alkyne) followed by polymerization (e.g., ROMP, radical polymerization). | Enhanced thermal stability, controlled rigidity. |

| Post-Polymerization Modification | Grafting the cyclobutane unit onto an existing polymer chain by reacting this compound with a nucleophilic polymer. | Introduction of hydrophobicity, modification of surface properties. |

| Mechanophore Integration | Use as a building block for polymers that respond to mechanical stress, potentially leading to self-healing or stress-sensing materials. duke.edu | Stress-responsive behavior, colorimetric changes under strain. |

This table outlines hypothetical strategies for incorporating the target compound into polymeric materials.

Integration into Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. organic-chemistry.orgnih.gov While direct participation of an alkyl bromide like this compound in common MCRs is not typical, it can serve as a precursor to a reactant that is suitable for an MCR. For example, nucleophilic substitution of the bromide with sodium azide would yield 1-azido-3-(propan-2-yloxy)cyclobutane. This azide could then participate in an Ugi or Passerini-type reaction, introducing the cyclobutane scaffold into a complex, peptide-like molecule in a highly convergent manner.

The compound is also well-suited for initiating cascade reactions. The high ring strain of the cyclobutane core makes it susceptible to ring-opening reactions under certain conditions. pharmaguideline.com A reaction sequence could be designed where an initial substitution or elimination at the bromo-substituted carbon triggers a subsequent, strain-releasing ring-opening, leading to a linear but highly functionalized product. For instance, treatment of a related bromo-keto cyclobutane with a base can initiate a fragmentation cascade to yield a dicarbonyl compound. cdnsciencepub.com

Future Research Directions and Emerging Trends

Development of Highly Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. Future research concerning 1-bromo-3-(propan-2-yloxy)cyclobutane will likely focus on developing synthetic routes that are not only efficient in terms of yield and selectivity but also minimize environmental impact.

One promising avenue is the application of photochemical [2+2] cycloadditions. researchgate.net This method, which utilizes light to promote the formation of the cyclobutane (B1203170) ring from two alkene precursors, is inherently a green process. georgiasouthern.edu Research in this area could focus on identifying suitable alkene precursors for a more direct synthesis of the this compound skeleton, potentially reducing the number of synthetic steps and the associated waste generation. The use of visible-light photocatalysis, in particular, offers a milder and more sustainable alternative to traditional UV-mediated cycloadditions. researchgate.net

Furthermore, the development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents is a key aspect of sustainable synthesis. Future investigations may explore catalytic routes to functionalized cyclobutanes that can be adapted for the synthesis of this compound, focusing on atom economy and the use of environmentally benign catalysts.

A comparative table of potential sustainable synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Potential Application for this compound |

| Photochemical [2+2] Cycloaddition | High atom economy, use of renewable light energy, potential for high stereoselectivity. researchgate.net | Direct formation of the cyclobutane core from readily available alkenes, potentially in a single step. |

| Catalytic Cycloadditions | Use of substoichiometric amounts of catalysts, potential for high enantioselectivity, milder reaction conditions. | Enantioselective synthesis of a chiral precursor to afford optically active this compound. |

| Green Chemistry Approaches | Use of microwaves, solid-state reactions, and environmentally benign solvents to reduce energy consumption and waste. georgiasouthern.edu | Optimization of existing synthetic steps to improve their environmental footprint. |

Discovery of Novel Reactivity Modes and Transformations

The strained nature of the cyclobutane ring imparts unique reactivity that can be harnessed for novel chemical transformations. researchgate.net Future research will undoubtedly delve into uncovering new reaction pathways for this compound, expanding its utility as a synthetic intermediate.

The presence of the bromo and isopropoxy groups offers multiple handles for functionalization. The bromine atom, being a good leaving group, can be displaced in nucleophilic substitution reactions to introduce a wide variety of substituents. Future studies could explore a broader range of nucleophiles and reaction conditions to optimize these transformations.

Moreover, the concept of donor-acceptor cyclobutanes has emerged as a powerful tool in organic synthesis. researchgate.netrsc.org By analogy, it may be possible to activate the cyclobutane ring of this compound to participate in ring-opening or cycloaddition reactions. researchgate.net For instance, the isopropoxy group could act as a donor, and the bromo-substituted carbon as an acceptor, facilitating reactions with various dienophiles or nucleophiles to generate more complex cyclic or acyclic structures. rsc.org

Investigations into the radical-mediated reactions of this compound could also yield interesting results. The carbon-bromine bond can be homolytically cleaved to generate a cyclobutyl radical, which could then participate in a variety of carbon-carbon bond-forming reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with advanced technologies such as flow chemistry and automated platforms is revolutionizing the way molecules are made. researchgate.netresearchgate.net These technologies offer numerous advantages, including enhanced reaction control, improved safety, and the ability to rapidly screen and optimize reaction conditions. researchgate.netresearchgate.net

Future research will likely focus on adapting the synthesis of this compound and its derivatives to continuous flow processes. ucd.iealmacgroup.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. researchgate.net For photochemical reactions, flow reactors offer superior light penetration and scalability compared to batch processes. nih.govacs.org

Automated synthesis platforms can be employed to accelerate the discovery of new reactions and the optimization of existing ones. sigmaaldrich.comnih.gov By systematically varying reagents, catalysts, and reaction conditions, these platforms can rapidly identify the optimal parameters for the synthesis and functionalization of this compound. This high-throughput approach can significantly reduce the time and resources required for synthetic route development. researchgate.net

| Technology | Key Advantages | Potential Impact on this compound Chemistry |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, improved scalability, efficient mixing and heat transfer. ucd.ieresearchgate.net | Optimization of synthetic steps, enabling safer and more efficient large-scale production. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization, reduced human error. researchgate.netsigmaaldrich.com | Accelerated discovery of novel transformations and efficient synthetic routes. |

| Integrated Platforms | Seamless integration of synthesis, purification, and analysis for accelerated discovery cycles. nih.gov | Rapid generation of a library of derivatives for biological screening or materials science applications. |

Advanced Computational Design and Prediction of Chemical Properties and Transformations

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. aip.org Future research on this compound will undoubtedly leverage advanced computational methods to guide experimental efforts.

Density Functional Theory (DFT) calculations can be used to model the structure and reactivity of the molecule. acs.org For example, computational studies can predict the preferred conformation of the cyclobutane ring and the relative energies of different stereoisomers. nih.gov This information is crucial for understanding and controlling the stereochemical outcome of reactions.

Furthermore, computational methods can be used to investigate the mechanisms of potential new reactions. researchgate.net By calculating the energy profiles of different reaction pathways, researchers can identify the most plausible mechanism and predict the feasibility of a proposed transformation. This predictive power can save significant experimental time and resources by focusing efforts on the most promising avenues.

Computational tools can also be used to predict various physicochemical properties of this compound and its derivatives, such as solubility, lipophilicity, and electronic properties. This information is particularly valuable in the context of drug discovery and materials science, where these properties are critical for performance. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-bromo-3-(propan-2-yloxy)cyclobutane, and what challenges arise during its synthesis?

- Methodology : The compound can be synthesized via nucleophilic substitution of a cyclobutane derivative. For example, substituting a hydroxyl or leaving group (e.g., chloride) at the 3-position of cyclobutane with propan-2-yloxy, followed by bromination at the 1-position. Key challenges include:

- Steric hindrance : The cyclobutane ring’s small size limits accessibility for bulky nucleophiles. Use of phase-transfer catalysts or polar aprotic solvents (e.g., DMF) may improve reaction efficiency .

- Regioselectivity : Bromination must be carefully controlled to avoid diastereomer formation. Low-temperature bromination with NBS (N-bromosuccinimide) under radical initiation is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR can resolve cyclobutane ring strain effects (e.g., upfield shifts for protons adjacent to the bulky propan-2-yloxy group). 2D NMR (COSY, HSQC) helps assign stereochemistry .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR spectroscopy : Identifies ether (C-O-C) stretching vibrations (~1100 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions influence the mechanistic pathway (substitution vs. elimination) in derivatives of this compound?

- Methodology :

- Base strength : Strong bases (e.g., KOtBu) favor elimination (E2 mechanism) due to deprotonation adjacent to the bromine, forming cyclobutene derivatives. Weak bases (e.g., NaHCO₃) promote SN2 substitution .

- Solvent polarity : Polar solvents stabilize transition states for SN2, while nonpolar solvents may increase elimination by reducing solvation of the base .

- Kinetic studies : Monitor reaction progress via GC-MS or in situ IR to distinguish intermediates .

Q. What strategies optimize cycloaddition reactions involving this compound for synthesizing strained polycyclic systems?

- Methodology :

- Strain-driven reactivity : The cyclobutane ring’s inherent strain enhances [2+2] or [4+2] cycloaddition. Use photochemical activation for [2+2] reactions with alkenes .

- Catalysis : Transition metals (e.g., Pd) facilitate cross-coupling to form bicyclic structures. For example, Suzuki-Miyaura coupling with boronic acids retains the cyclobutane framework .

Q. How can discrepancies in reported spectroscopic data for halogenated cyclobutanes be resolved?

- Methodology :

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 1-bromo-3-chlorocyclobutane) to identify systematic shifts in NMR or IR .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify experimental assignments .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds .

- Personal protective equipment (PPE) : Wear nitrile gloves and goggles; bromine can cause severe skin/eye irritation .

- Storage : Store in amber glass under inert gas (N₂ or Ar) at 4°C to prevent light-induced decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.